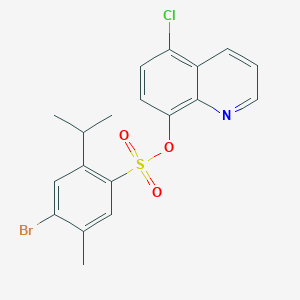
(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate” is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antitumor Agents
The 8-hydroxyquinoline scaffold, present in this compound, has been explored for its potential as an antitumor agent. Quinolines, including derivatives like this one, serve as starting pharmacophores for developing therapeutic agents with broad biological activities. The incorporation of halogen atoms (such as chlorine and fluorine) can significantly impact their properties . Researchers have investigated the antitumor activity of this compound, aiming to understand its mechanism of action and potential for cancer treatment.
Supramolecular Chemistry
The crystallographic study of (5-Chloroquinolin-8-yl)-2-fluorobenzoate revealed intriguing supramolecular characteristics. The central ester fragment forms non-classical hydrogen bonds with halogen atoms (C–H…X interactions). Additionally, it exhibits a halogen…halogen distance less than the sum of van der Waals radii. These interactions contribute to the formation of centrosymmetric dimers, which run parallel to the plane (100) in the crystal lattice. Understanding these supramolecular features is essential for designing functional materials .
Single-Crystal X-Ray Diffraction Studies
The structure of this compound was assigned using diverse spectroscopic techniques, including single-crystal X-ray diffraction. Such studies provide valuable insights into molecular geometry, bond lengths, and intermolecular interactions. Researchers use X-ray diffraction data to validate theoretical models and understand the three-dimensional arrangement of atoms in the crystal lattice. In the case of (5-Chloroquinolin-8-yl)-2-fluorobenzoate , this technique confirmed its planarity and revealed its hydrogen bonding patterns .
Drug Development
Given its 8-hydroxyquinoline scaffold, this compound may serve as a starting point for developing novel drugs. Researchers explore modifications to its structure to enhance its pharmacological properties. By fine-tuning the halogen substituents, they can optimize drug efficacy, bioavailability, and selectivity. The fluoroquinoline-derivative 3 (of which this compound is a part) represents a promising avenue for drug discovery .
Antiviral Activity
While specific studies on this compound’s antiviral properties are scarce, its structural features warrant investigation. Quinolines have demonstrated antiviral potential, and the presence of halogens can further enhance their activity. Researchers may explore its effects against viral infections, potentially targeting specific viral enzymes or pathways .
Antibacterial Applications
Although direct evidence for antibacterial activity is lacking for this compound, its quinoline scaffold suggests potential. Quinolines have been investigated as antibacterial agents due to their ability to interfere with bacterial DNA replication. Further studies could assess its effectiveness against specific bacterial strains and mechanisms of action .
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3S/c1-11(2)14-10-15(20)12(3)9-18(14)26(23,24)25-17-7-6-16(21)13-5-4-8-22-19(13)17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJSYJOSICDESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
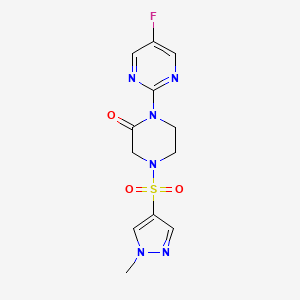
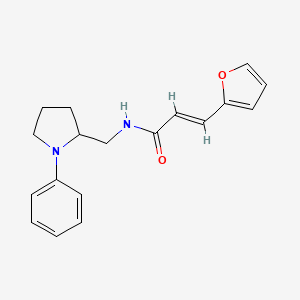
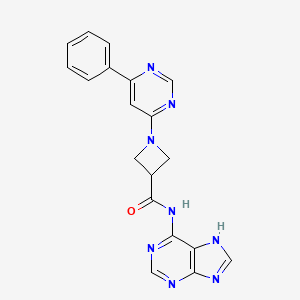
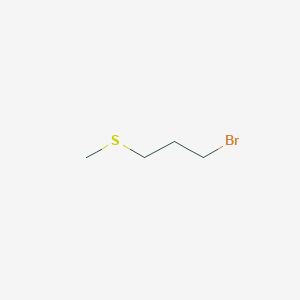
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)
![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)
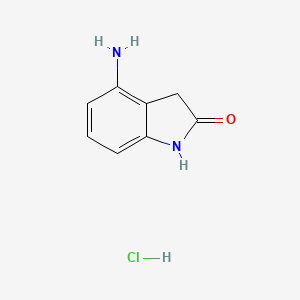
![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)
![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)